molecular formula C17H12ClN3O2S B2370316 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine CAS No. 896053-03-5

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine

Cat. No. B2370316
CAS RN: 896053-03-5
M. Wt: 357.81
InChI Key: ABPUWDZCWFWEPX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new heterocyclic compounds, including pyridazine derivatives, involves multiple steps such as alkylation, closure of the thiophene ring, and condensation processes. These synthetic pathways are crucial for creating various pyridazine-based compounds with potential applications in medicinal and materials chemistry (Artemov et al., 1998).
  • Pyridazine-triazole hybrids have been synthesized and evaluated as inhibitors of α-glucosidase, demonstrating significant inhibitory activities. This suggests their potential application in the treatment of diseases like diabetes (Moghimi et al., 2021).
  • Studies on the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives have shown their effectiveness as anticonvulsants in animal models of epilepsy, highlighting the therapeutic potential of pyridazine derivatives (Hallot et al., 1986).

Biological Activities and Applications

  • Pyridazine derivatives have been synthesized and evaluated for antineoplastic activities against leukemia, showing promising results in increasing survival time in tumor-bearing mice (Shyam et al., 1986).
  • The antibacterial and antifungal activities of novel thieno[2,3-c]pyridazines have been evaluated, showing potential in the development of new antimicrobial agents (Al-Kamali et al., 2014).
  • Pyridazine derivatives have also been studied for their antiviral activity, particularly against hepatitis A virus (HAV), highlighting their potential in antiviral drug development (Flefel et al., 2017).

Material Science and Other Applications

  • Pyridazine derivatives have been utilized in material science, such as in the synthesis of heteroaromatic triphenylene analogues with B2N2C2 cores. These compounds show interesting redox behavior and photophysical properties, indicating their potential in material science applications (Jaska et al., 2006).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUWDZCWFWEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine

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